3-(4-butan-2-ylphenyl)pyridin-2-amine
Overview
Description
3-(4-butan-2-ylphenyl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a phenyl group bearing an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butan-2-ylphenyl)pyridin-2-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-butan-2-ylphenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
3-(4-butan-2-ylphenyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-butan-2-ylphenyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia.
1H-Pyrazolo[3,4-b]pyridines: Exhibits a range of biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
3-(4-butan-2-ylphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
3-(4-butan-2-ylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C15H18N2/c1-3-11(2)12-6-8-13(9-7-12)14-5-4-10-17-15(14)16/h4-11H,3H2,1-2H3,(H2,16,17) |
InChI Key |
JQEIDEFOVFBBPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=C(N=CC=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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